

Human Uroguanylin Demonstrates Cross-Species Activity in Rats, Influencing Intestinal and Renal Functions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tyr-Uroguanylin (mouse, rat)*

Cat. No.: B6299568

[Get Quote](#)

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Human uroguanylin exhibits significant biological activity in rat models, effectively modulating intestinal fluid and electrolyte transport and promoting renal sodium excretion. This cross-species functionality underscores the conserved nature of the uroguanylin signaling pathway and positions the rat as a viable model for preclinical research into uroguanylin-based therapeutics for gastrointestinal and renal disorders.

Human uroguanylin, a peptide hormone primarily produced in the intestine, plays a crucial role in regulating salt and water balance. Its effects are mediated through the activation of the guanylate cyclase C (GC-C) receptor, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This signaling cascade ultimately influences ion channel activity in both the intestine and the kidney.

Comparative Efficacy in Intestinal Secretion

Studies comparing human uroguanylin to its rat counterpart and other GC-C agonists in anesthetized rats have revealed distinct potency profiles. In rat jejunal loop preparations, human uroguanylin was found to be a more potent inhibitor of fluid and NaCl absorption than rat guanylin.^[1] One study established an order of potency for inhibiting fluid absorption as follows: heat-stable enterotoxin (STa) > human uroguanylin > rat guanylin = human guanylin.^[1]

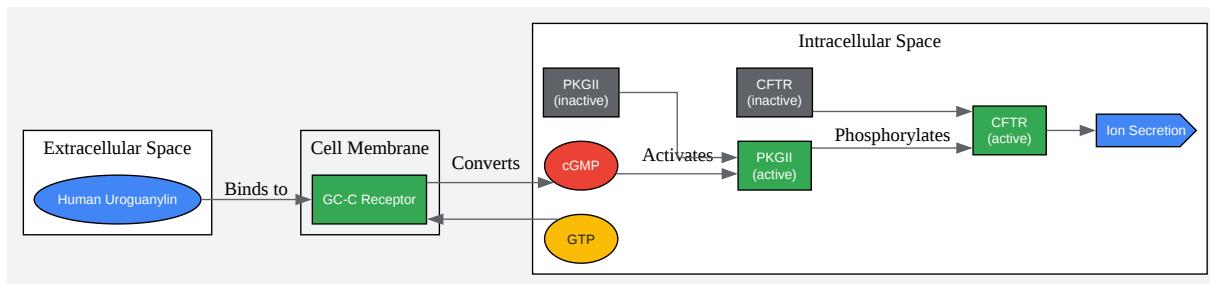
Table 1: Comparative Potency of GC-C Agonists on Intestinal Fluid and NaCl Absorption in Rats

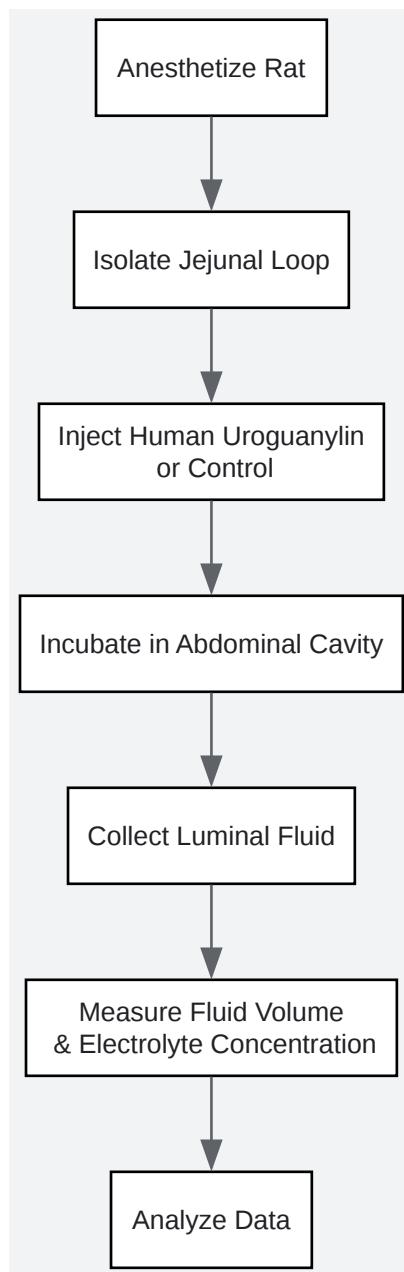
Agonist	Concentration for Inhibition of Fluid and NaCl Absorption	Relative Potency
Heat-Stable Enterotoxin (STa)	10^{-8} to 10^{-6} M	++++
Human Uroguanylin	Weaker than STa, stronger than rat/human guanylin	+++
Rat Guanylin	10^{-6} M	++
Human Guanylin	10^{-6} M	++

Data synthesized from studies in anesthetized rat jejunal loop models.[\[1\]](#)

Renal Effects: Natriuresis and Kaliuresis

In the context of renal function, uroguanylin has been identified as a circulating hormone with natriuretic activity, contributing to the body's response to an oral salt load.[\[2\]](#) Experiments using isolated perfused rat kidneys have demonstrated that both uroguanylin and guanylin induce natriuresis (sodium excretion) and kaliuresis (potassium excretion).[\[3\]](#)[\[4\]](#) Uroguanylin, however, appears to be a more potent natriuretic agent than guanylin in this model.[\[3\]](#)[\[4\]](#) Infusion of recombinant human pro-uroguanylin in anesthetized rats also resulted in significant increases in sodium and fluid excretion.[\[5\]](#)


Table 2: Effects of Uroguanylin and Guanylin on Renal Function in Isolated Perfused Rat Kidney


Peptide	Concentration	Effect on Fractional Na ⁺ Reabsorption	Effect on K ⁺ Excretion
Uroguanylin	0.66 μM	Reduction from 78.7% to 58.8%	Increased
Guanylin	1.3 μM	Reduction from 73.9% to 64.5%	Increased

Data from studies on isolated perfused rat kidneys.[\[3\]](#)[\[4\]](#)

Signaling Pathways

The primary signaling pathway for uroguanylin in both intestinal and renal tissues involves the activation of the membrane-bound receptor guanylate cyclase C (GC-C).[\[6\]](#)[\[7\]](#) Binding of uroguanylin to the extracellular domain of GC-C stimulates the intracellular guanylate cyclase domain to convert GTP to cGMP.[\[8\]](#) Elevated cGMP levels then activate protein kinase G II (PKGII), which in turn phosphorylates downstream targets like the cystic fibrosis transmembrane conductance regulator (CFTR), leading to ion secretion in the intestine.[\[5\]](#)[\[6\]](#) While this GC-C/cGMP pathway is well-established, there is also evidence for GC-C-independent signaling mechanisms in the kidney.[\[5\]](#)[\[9\]](#)[\[10\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effects of guanylin and uroguanylin on rat jejunal fluid and electrolyte transport: comparison with heat-stable enterotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salt and water homeostasis: uroguanylin is a circulating peptide hormone with natriuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natriuretic and kaliuretic activities of guanylin and uroguanylin in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. portlandpress.com [portlandpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Guanylin family: new intestinal peptides regulating electrolyte and water homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The uroguanylin system and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Renal electrolyte effects of guanylin and uroguanylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Human Uroguanylin Demonstrates Cross-Species Activity in Rats, Influencing Intestinal and Renal Functions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6299568#cross-species-activity-of-human-uroguanylin-in-rats>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com